molecular formula C18H33NSn B179701 2-Methyl-5-(tributylstannyl)pyridine CAS No. 167556-64-1

2-Methyl-5-(tributylstannyl)pyridine

Cat. No.: B179701
CAS No.: 167556-64-1
M. Wt: 382.2 g/mol
InChI Key: GQSHSSUYFVJPOO-UHFFFAOYSA-N
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Description

2-Methyl-5-(tributylstannyl)pyridine is a heterocyclic compound with the molecular formula C18H33NSn. It is commonly used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions .

Mechanism of Action

Target of Action

2-Methyl-5-(tributylstannyl)pyridine is an organotin compound

Mode of Action

It is used in stille cross-coupling reactions , a powerful method for forming carbon-carbon bonds in organic synthesis. In these reactions, the tributylstannyl group acts as a nucleophile, attacking an electrophilic carbon center in the presence of a palladium catalyst.

Biochemical Pathways

Its use in stille cross-coupling reactions suggests it may play a role in the synthesis of complex organic molecules .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is not readily available. As a general rule, organotin compounds are poorly absorbed through the gastrointestinal tract and skin, but can be absorbed via inhalation. They are widely distributed in the body and can accumulate in fatty tissues. Metabolism typically involves dealkylation, and excretion occurs primarily via the feces .

Result of Action

Organotin compounds can have various effects, including cytotoxicity, genotoxicity, and immunotoxicity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Stille cross-coupling reactions can be affected by the choice of solvent, temperature, and the presence of a suitable catalyst . Additionally, organotin compounds are generally stable, but can be degraded by exposure to light, heat, or certain chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(tributylstannyl)pyridine typically involves the stannylation of 2-methyl-5-bromopyridine. This reaction is carried out using tributyltin hydride in the presence of a palladium catalyst under an inert atmosphere . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the stannylated product.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Properties

IUPAC Name

tributyl-(6-methylpyridin-3-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.3C4H9.Sn/c1-6-4-2-3-5-7-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSHSSUYFVJPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592853
Record name 2-Methyl-5-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167556-64-1
Record name 2-Methyl-5-(tributylstannyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167556-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution containing 5-bromo-2-methylpyridine (1.2 g, 6.98 mmol) in ether (14 mL) at −78° C. was treated with n-butyllithium (5.2 mL, 1.6 M in hexanes) dropwise, stirred at −78° C. for 1 hour, treated with tributyltin chloride (2.25 mL, 8.30 mmol), stirred at −78° C. for 0.5 hours, and then at 0° C. for 0.5 hours. The reaction was quenched with saturated ammonium chloride solution and the reaction was partitioned between ether and water, and the organic phase was washed with brine and dried over MgSO4, filtered and concentrated to give the title compound (2.97 g), which was used without further purification.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Name
tributyltin chloride
Quantity
2.25 mL
Type
reactant
Reaction Step Three

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